

theoretical and computational studies of aminothiol reactivity

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Compound of Interest

Compound Name: Aminothiol

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An In-depth Technical Guide on the Theoretical and Computational Studies of **Aminothiol** Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the reactivity of **aminothiols**. **Aminothiols**, characterized by the presence of both an amine and a thiol functional group, are crucial in various biological processes and hold significant therapeutic potential. Their reactivity is central to their roles as antioxidants, radioprotectants, and nucleophiles in biological systems. Understanding the underlying mechanisms of their reactions is paramount for the rational design of novel drugs and therapeutic agents. This document summarizes key quantitative data, details common experimental and computational protocols, and visualizes important pathways and workflows.

Core Principles of Aminothiol Reactivity

Aminothiols, such as the amino acid cysteine, are highly reactive molecules due to the nucleophilic nature of the thiol group (or more accurately, the thiolate anion) and the basicity of the amino group. The reactivity of the thiol group is significantly influenced by its pKa value; deprotonation to the more nucleophilic thiolate (RS^-) is a key determinant of its reaction rate in many biological contexts.^{[1][2][3]} The proximity of the amino group can influence the thiol pKa through electrostatic interactions.^{[1][3]}

Key reactions involving **aminothiols** include:

- Nucleophilic Addition: The thiolate anion is a potent nucleophile that can participate in Michael-type addition reactions with α,β -unsaturated carbonyl compounds.[1][3]
- Nucleophilic Substitution: **Aminothiols** readily engage in nucleophilic aromatic substitution (SNAr) reactions.[4][5]
- Redox Chemistry and Radical Scavenging: **Aminothiols** are effective radical scavengers, a property central to their role as antioxidants and radioprotectants.[6][7] They can donate a hydrogen atom to neutralize free radicals, leading to the formation of a thiyl radical (RS \cdot).[7][8]
- Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond (RS-SR), a critical reaction for protein folding and stability. Conversely, the reduction of disulfide bonds is a key regulatory mechanism.[9]

Quantitative Data on Aminothiol Reactivity

The following tables summarize key quantitative parameters from various theoretical and experimental studies, providing a basis for comparing the reactivity of different **aminothiols** and their derivatives under various conditions.

Table 1: Reaction Rate Constants

Reactant 1	Reactant 2	Reaction Type	Rate Constant (k)	Conditions	Reference(s)
Glutathione (GSH)	Secondary alkyl peroxy radical	Radical Scavenging	4.24×10^3 M ⁻¹ s ⁻¹	37°C, nonpolar solution	[7]
Cysteine	Secondary alkyl peroxy radical	Radical Scavenging	1.07×10^4 M ⁻¹ s ⁻¹	37°C, nonpolar solution	[7]
Cumyl-SSH	Peroxyl radicals	Radical Scavenging	2×10^5 M ⁻¹ s ⁻¹	37°C, pH 7.4 (PBS), egg phosphatidylcholine liposomal membranes	[7]
Di-tert-butyl tetrasulfide	Peroxyl radical	Radical Scavenging	2.3×10^5 M ⁻¹ s ⁻¹	100°C	[7]
Peroxiredoxin s	Hydrogen Peroxide (H ₂ O ₂)	Enzymatic Reduction	$10^5 - 10^8$ M ⁻¹ s ⁻¹	-	[9]
2-formylphenyl boronic acid (2-FPBA)	N-terminal Cysteine	Bioconjugation	up to 5500 M ⁻¹ s ⁻¹	-	[10]
2-cyanobenzothiazole (CBT)	N-terminal Cysteine	Bioconjugation	~ 10 M ⁻¹ s ⁻¹	Physiological conditions	[10]

Table 2: Thiol pKa Values

Aminothiol/Peptide	pKa	Notes	Reference(s)
Glutathione (GSH)	8.93	-	[7]
Cysteine (in Peptides)	Modulated by nearby charged amino acids	Positive charges (e.g., Arginine) decrease pKa; negative charges (e.g., Aspartic Acid) increase pKa.	[1][3]
Human Glutaredoxin (Cys22)	~3.5	Low pKa is due to stabilization of the thiolate by Lys19 and Thr21.	[11]

Table 3: Computational Parameters for Cysteine Adsorption on Gold Clusters

System	Adsorption Energy (Gas Phase)	Adsorption Energy (Water)	Computational Method	Reference(s)
Cysteine on Au ₆	20.2 kcal/mol	19.6 kcal/mol	Density Functional Theory (DFT)	[12]
Cysteine on Au ₈	24.4 kcal/mol	25.6 kcal/mol	Density Functional Theory (DFT)	[12]

Methodologies and Protocols

Experimental Protocols for Studying Aminothiol Reactivity

A typical experimental workflow to characterize the kinetics and mechanism of an **aminothiol** reaction involves the following steps:

- Reaction Setup: Reactions are often conducted in aqueous buffers (e.g., PBS at pH 7.4) to mimic physiological conditions. For studying pH effects, a range of buffers is used.[13][14] Concentrations of reactants are carefully controlled, often with one reactant in large excess to achieve pseudo-first-order kinetics.[15]
- Monitoring the Reaction: The progress of the reaction is monitored over time using various analytical techniques:
 - NMR Spectroscopy (^1H and ^{13}C): Used to identify the structures of intermediates and final products. Reactions are often run directly in NMR tubes using deuterated solvents (e.g., D_2O).[13][14]
 - UV-Vis Spectroscopy: Changes in the absorbance spectrum can be used to follow the consumption of reactants or the formation of products, particularly if they contain a chromophore.[4][5][15]
 - Mass Spectrometry (e.g., ESI-MS, HRMS): Used to confirm the mass of products and intermediates, helping to elucidate reaction pathways.[4][5][13][14]
 - High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the reactants and products over time, allowing for the determination of reaction rates.[16]
- Data Analysis:
 - The obtained data (e.g., concentration vs. time) are fitted to appropriate kinetic models (e.g., one-phase decay) to determine the observed rate constant (k_{obs}).[15]
 - For pseudo-first-order conditions, the second-order rate constant (k_2) is calculated by dividing k_{obs} by the concentration of the excess reactant.[15]
 - A Brønsted-type plot analysis, correlating reaction rates with the pK_a of the **aminothiols**, can provide insights into the reaction mechanism.[4]

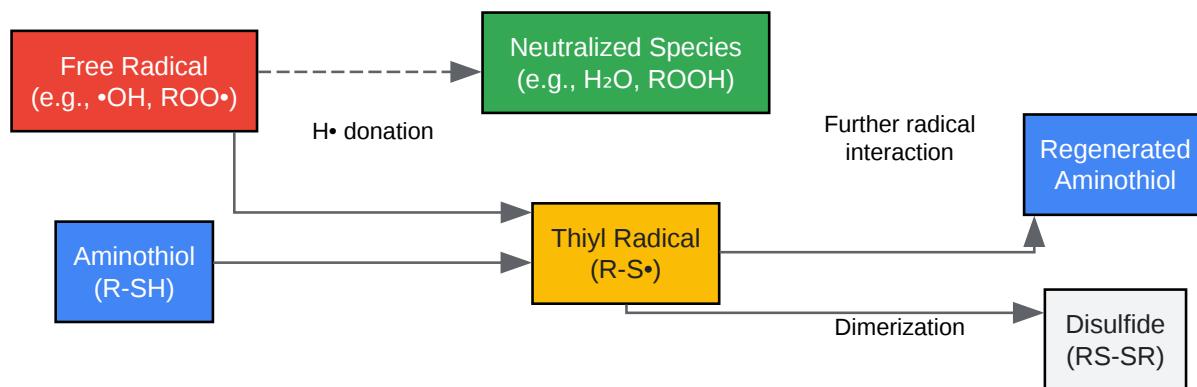
Computational Protocols for Studying Aminothiol Reactivity

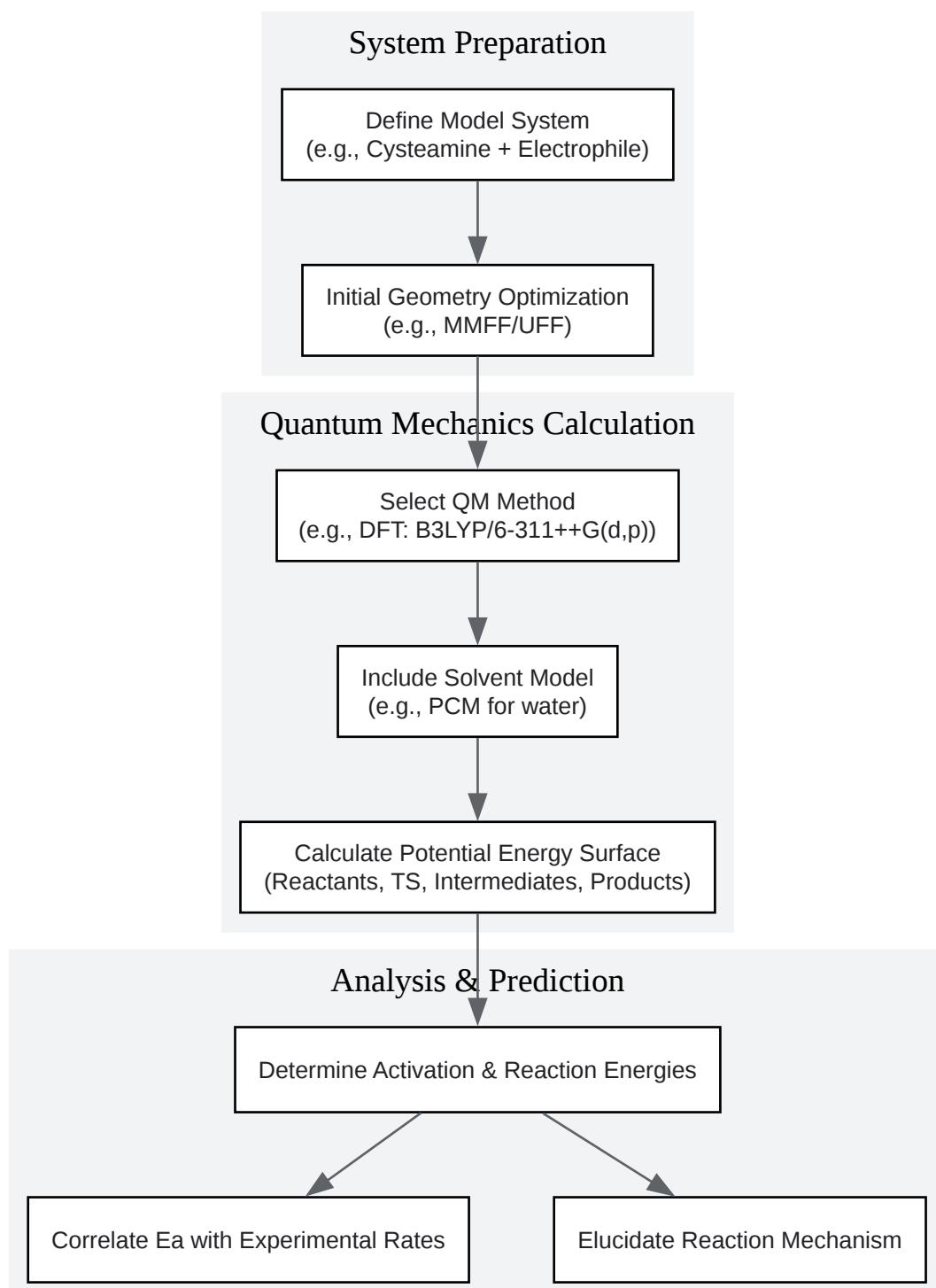
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations at the molecular level.

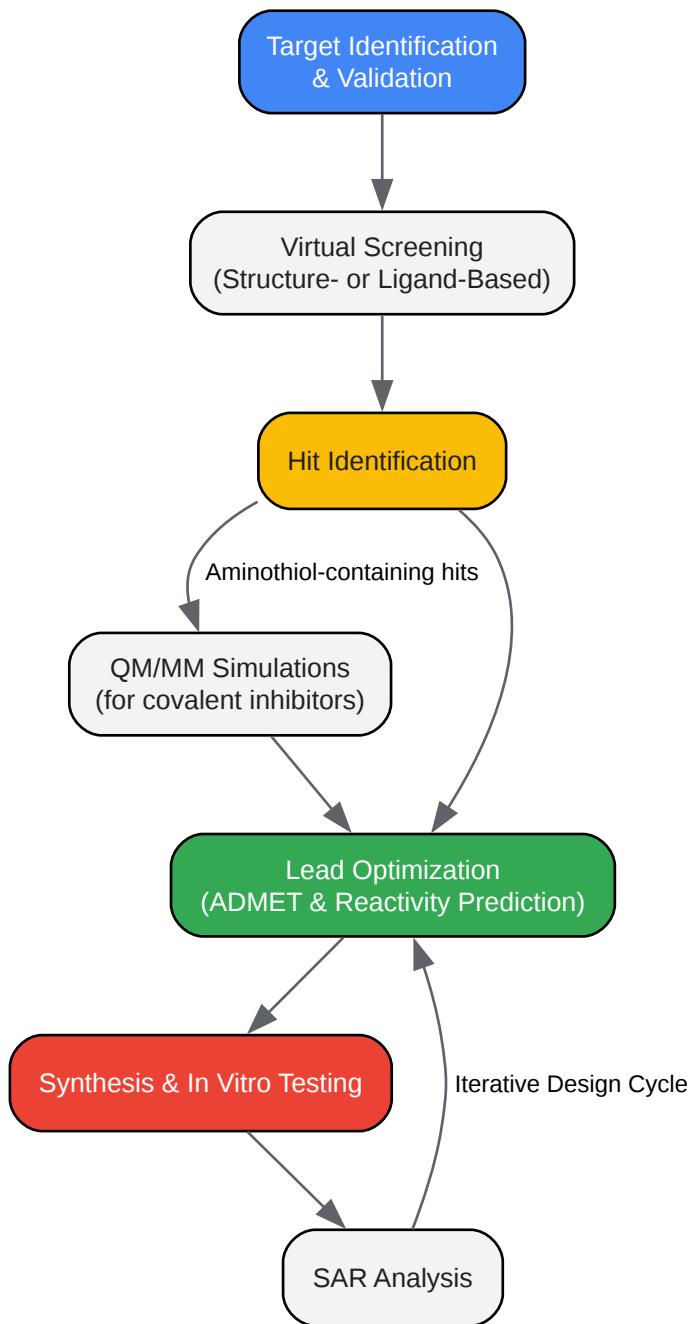
- **Model System Setup:** A model system representing the reaction is constructed. For instance, to study the reaction of a nitrile with a cysteine residue in a protein, a smaller model like cysteamine can be used to reduce computational cost.[16]
- **Quantum Mechanics (QM) Methods:**
 - **Density Functional Theory (DFT):** DFT is a widely used method to study the electronic structure and energetics of molecules.[12][16][17] Functionals like B3LYP are common, but others such as ω B97X-D or M06-2X may be required for better accuracy in describing certain interactions.[18] The choice of basis set (e.g., 6-311++G(d,p)) is also crucial.[16]
 - **Semi-empirical Methods** (e.g., PM3, AM1): These are less computationally expensive than DFT and can provide a qualitative description of reaction mechanisms, though the energetics may not be quantitatively reliable.[18]
- **Calculation of Key Parameters:**
 - **Reaction Energetics:** The energies of reactants, transition states (TS), intermediates, and products are calculated to map out the potential energy surface. This allows for the determination of activation energies (E_a) and reaction energies (ΔE).[16][18]
 - **Thermodynamic Properties for Antioxidant Activity:** Parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE) are calculated to evaluate antioxidant mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).[17]
- **Solvent Effects:** Implicit solvent models (e.g., Polarizable Continuum Model - PCM) are often used to account for the effect of the solvent (e.g., water) on the reaction.[16] For higher accuracy, explicit solvent molecules can be included in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.[18]
- **Reactivity Prediction:** Calculated parameters, such as activation energies or electrophilicity indices, can be correlated with experimental reaction rates to build predictive models for the reactivity of new compounds.[16]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of **aminothiol** reactivity.







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